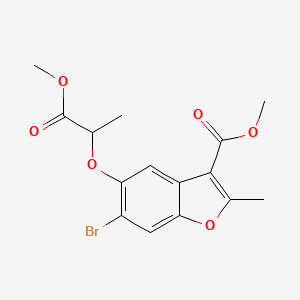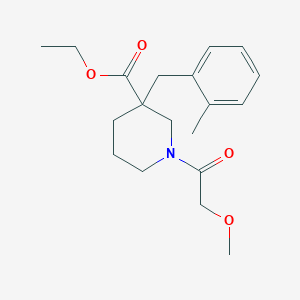
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
説明
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BMT-6) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized using a multistep process.
作用機序
The exact mechanism of action of 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may exert its therapeutic effects by modulating various signaling pathways in cells. For example, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to enhance cognitive function and improve memory in animal models.
実験室実験の利点と制限
One advantage of using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been shown to have a relatively low toxicity profile. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is relatively easy to synthesize using a multistep process. However, one limitation of using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. In addition, future research could focus on optimizing the synthesis method for 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to make it more cost-effective and scalable for large-scale production.
Conclusion:
In conclusion, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has shown promise as a therapeutic agent for a variety of conditions. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments, there are several future directions for research that could lead to the development of more effective therapeutic agents.
合成法
The synthesis of 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multistep process that includes the condensation of 5-bromo-2-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine, followed by reduction and cyclization reactions. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective and anti-inflammatory properties.
特性
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-22-17-5-4-16(20)8-15(17)12-21-7-6-13-9-18(23-2)19(24-3)10-14(13)11-21/h4-5,8-10H,6-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQANEKUSALXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134307 | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
414892-33-4 | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414892-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)

![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)